
N-(3-(pyridin-2-yloxy)benzyl)-1-naphthamide
- Cliquez sur DEMANDE RAPIDE pour recevoir un devis de notre équipe d'experts.
- Avec des produits de qualité à un prix COMPÉTITIF, vous pouvez vous concentrer davantage sur votre recherche.
Vue d'ensemble
Description
Molecular Structure Analysis
The molecular structure of “N-(3-(pyridin-2-yloxy)benzyl)-1-naphthamide” would be determined by the specific arrangement of its atoms and the bonds between them. Unfortunately, without more specific information, it’s difficult to provide an accurate analysis .Chemical Reactions Analysis
The chemical reactions involving “this compound” would depend on its specific structure and the conditions under which the reactions take place .Physical and Chemical Properties Analysis
The physical and chemical properties of “this compound” would be determined by its specific structure. These could include properties like solubility, melting point, boiling point, and reactivity .Applications De Recherche Scientifique
Intramolecular Hydrogen Bonding and Tautomerism
Research on compounds like N-(2-pyridil)-2-oxo-1-naphthylidene-methylamine focuses on their intramolecular hydrogen bonding and tautomerism. These studies highlight the equilibrium between phenol-imine and keto-amine forms in various solvents, revealing insights into their structural dynamics and potential applications in developing responsive materials or sensors based on tautomeric shifts (Nazır et al., 2000).
Conducting Polymers from Low Oxidation Potential Monomers
The synthesis of bis(pyrrol-2-yl) arylenes, including derivatives with pyridine and naphthalene units, for the development of conducting polymers showcases the application of these compounds in electronic materials. These polymers exhibit low oxidation potentials, making them stable in their conducting form, and demonstrate the potential for use in electronic devices (Sotzing et al., 1996).
Synthesis of Heterocycles
Novel methods for synthesizing chromeno[2,3-d]pyrimidine-2,4(3H)-diones, compounds related to naphthamides through their structural motifs and chemical reactivity, highlight the significance of these frameworks in pharmaceutical chemistry. Such methods expand the toolbox for creating heterocyclic compounds with potential biological activities (Osyanin et al., 2014).
Catalytic Applications
Studies on the catalytic systems involving nickel and copper with naphthalene and pyridine derivatives illustrate the utility of these compounds in facilitating chemical transformations, such as C-H arylation. These reactions are fundamental in constructing complex organic molecules, showcasing the role of naphthamide-related compounds in synthetic organic chemistry (Kobayashi et al., 2009).
Luminescent Materials and Organic Electronics
Research into the synthesis and characterization of novel polymers and small molecules, including those based on naphthodithiophene and related structures, for use in organic electronics and as luminescent materials, underscores the versatility of naphthamide derivatives. These studies contribute to the development of high-performance materials for organic light-emitting diodes and solar cells, reflecting the broad applicability of these chemical frameworks in advanced material science (Rajakannu et al., 2020).
Mécanisme D'action
Safety and Hazards
Orientations Futures
Propriétés
IUPAC Name |
N-[(3-pyridin-2-yloxyphenyl)methyl]naphthalene-1-carboxamide |
Source


|
|---|---|---|
| Details | Computed by LexiChem 2.6.6 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C23H18N2O2/c26-23(21-12-6-9-18-8-1-2-11-20(18)21)25-16-17-7-5-10-19(15-17)27-22-13-3-4-14-24-22/h1-15H,16H2,(H,25,26) |
Source


|
| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
WUSUJSUSOIQQBC-UHFFFAOYSA-N |
Source


|
| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1=CC=C2C(=C1)C=CC=C2C(=O)NCC3=CC(=CC=C3)OC4=CC=CC=N4 |
Source


|
| Details | Computed by OEChem 2.1.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C23H18N2O2 |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
354.4 g/mol |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Avertissement et informations sur les produits de recherche in vitro
Veuillez noter que tous les articles et informations sur les produits présentés sur BenchChem sont destinés uniquement à des fins informatives. Les produits disponibles à l'achat sur BenchChem sont spécifiquement conçus pour des études in vitro, qui sont réalisées en dehors des organismes vivants. Les études in vitro, dérivées du terme latin "in verre", impliquent des expériences réalisées dans des environnements de laboratoire contrôlés à l'aide de cellules ou de tissus. Il est important de noter que ces produits ne sont pas classés comme médicaments et n'ont pas reçu l'approbation de la FDA pour la prévention, le traitement ou la guérison de toute condition médicale, affection ou maladie. Nous devons souligner que toute forme d'introduction corporelle de ces produits chez les humains ou les animaux est strictement interdite par la loi. Il est essentiel de respecter ces directives pour assurer la conformité aux normes légales et éthiques en matière de recherche et d'expérimentation.
![2,6-difluoro-N-(4-methyl-5-oxo-2,3,4,5-tetrahydrobenzo[f][1,4]oxazepin-7-yl)benzamide](/img/structure/B2653980.png)
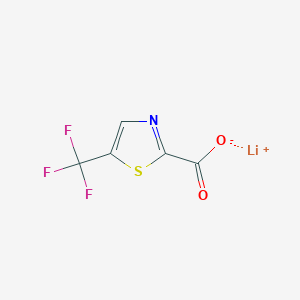

![(4-methoxyphenyl)methyl N-[(E)-2-(2-chlorophenyl)ethenyl]carbamate](/img/structure/B2653984.png)

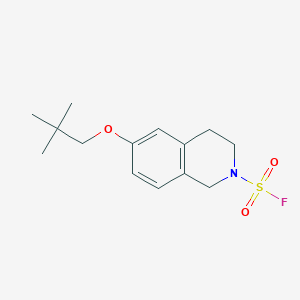
![N-(6-acetamidobenzo[d]thiazol-2-yl)-4-(tert-butyl)benzamide](/img/structure/B2653989.png)

![(2S,3R,4R,5R,6S)-2-[(2R,3R,4S,5S,6R)-2-[[6,15-dihydroxy-7,9,13-trimethyl-6-[3-methyl-4-[(2R,3R,4S,5S,6R)-3,4,5-trihydroxy-6-(hydroxymethyl)oxan-2-yl]oxybutyl]-5-oxapentacyclo[10.8.0.02,9.04,8.013,18]icosan-16-yl]oxy]-4,5-dihydroxy-6-(hydroxymethyl)oxan-3-yl]oxy-6-methyloxane-3,4,5-triol](/img/structure/B2653994.png)
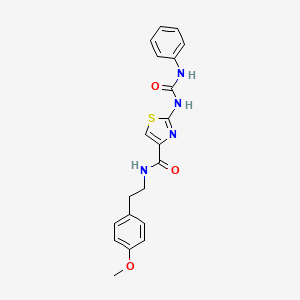
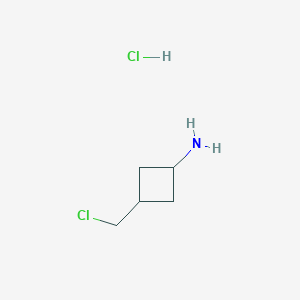

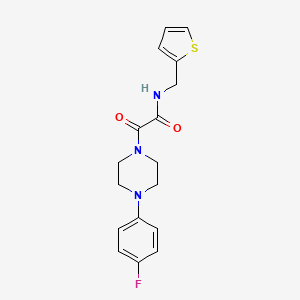
![N-(2-(thiophen-3-yl)benzyl)-1H-benzo[d]imidazole-5-carboxamide](/img/structure/B2654001.png)
